2-Bromo-2-ethyl-3-methylbutanoyl chloride
Description
Properties
IUPAC Name |
2-bromo-2-ethyl-3-methylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCEKCQFOOJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-2-ethyl-3-methylbutanoyl chloride typically involves the reaction of 2-ethyl-3-methylbutanoic acid with thionyl chloride (SOCl2) in the presence of a brominating agent such as bromine (Br2) or phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-2-ethyl-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
2-Bromo-2-ethyl-3-methylbutanoyl chloride is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives .
Modification of Biomolecules
This compound can modify biomolecules such as proteins and nucleic acids. By acting as an acylating agent, it facilitates the study of structural and functional changes in these biomolecules, which is crucial for understanding biological processes .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential role in developing new drugs. Its reactivity with various nucleophiles allows for the design of novel therapeutic agents targeting specific diseases .
Industrial Applications
The compound is also utilized in producing specialty chemicals and materials within industrial settings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Recent studies have indicated that this compound possesses potential biological activities:
Inhibition Studies
Research has shown that this compound can inhibit pancreatic lipase, an enzyme crucial for fat digestion. This inhibition may have implications for weight management and metabolic disorders .
Antimicrobial Properties
Investigations into the antimicrobial properties of halogenated compounds revealed that this compound exhibits moderate antibacterial activity against certain Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Case Study 1: Enzyme Inhibition
In a study focused on acyl chlorides' effects on pancreatic lipase, this compound demonstrated significant inhibitory activity at specific concentrations. This finding supports its potential therapeutic application in obesity management .
Case Study 2: Antimicrobial Activity
Another study examined various halogenated compounds' antimicrobial properties, including this compound. The results indicated that it showed moderate activity against selected Gram-positive bacterial strains, highlighting its promise as a candidate for antibiotic development .
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs: 2-Bromobutanoyl chloride, 2-Bromo-3-methylpyridine, and α-Bromobutyryl chloride (a synonym for 2-Bromobutanoyl chloride). Key differentiating factors include:
- Branched vs. linear chains : The ethyl and methyl groups in the target compound increase steric hindrance, slowing nucleophilic attacks compared to simpler bromoacyl chlorides.
- Acyl chloride vs. aromatic bromide : 2-Bromo-3-methylpyridine belongs to a distinct class (pyridine derivatives), where bromine participates in aromatic substitution (e.g., SNAr) rather than acyl-based reactivity .
Table 1: Structural and Reactivity Comparison
Physicochemical Properties
- Boiling point : Branched structures (e.g., 2-ethyl-3-methyl) typically exhibit lower boiling points than linear analogs due to reduced surface area. However, the presence of bromine (high atomic mass) may counteract this effect.
- Solubility: Increased hydrophobicity from ethyl/methyl groups likely reduces solubility in polar solvents (e.g., water) compared to 2-Bromobutanoyl chloride.
- Stability : Steric hindrance may enhance stability against hydrolysis relative to less-substituted acyl chlorides but could increase susceptibility to thermal decomposition .
Biological Activity
2-Bromo-2-ethyl-3-methylbutanoyl chloride is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₂BrClO. Its structure features a bromine atom and a chloro group attached to a branched butanoyl chain, influencing its reactivity and interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-2-ethyl-3-methylbutanoic acid with thionyl chloride or phosphorus pentachloride. This process yields the acyl chloride, which can be further utilized in various organic syntheses.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, potentially influencing enzymatic activities and cellular pathways. The compound may act as an acylating agent, modifying proteins and nucleic acids, which can lead to alterations in cellular functions.
Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on various enzymes. For instance, it has shown potential as an inhibitor of pancreatic lipase, which plays a crucial role in fat digestion. The inhibition of this enzyme can have implications for weight management and metabolic disorders .
Case Studies
- Inhibition of Enzyme Activity : In a study examining the effects of several acyl chlorides on pancreatic lipase, this compound demonstrated significant inhibitory activity at specific concentrations, suggesting its potential therapeutic application in managing obesity-related conditions .
- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against certain Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-2-ethyl-3-methylbutanoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halogenation of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical procedure involves refluxing 2-ethyl-3-methylbutanoic acid with excess SOCl₂ in anhydrous carbon tetrachloride (CCl₄) under inert atmosphere, followed by vacuum distillation to isolate the acyl chloride. Reaction efficiency depends on stoichiometric ratios (e.g., 1:3 molar ratio of acid to SOCl₂) and temperature control (70–80°C). Post-synthesis, FT-IR can confirm the C=O stretch of the acyl chloride at ~1780–1800 cm⁻¹ .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show signals for ethyl (δ ~1.2–1.5 ppm, triplet) and methyl groups (δ ~1.0 ppm, singlet), with deshielding near the bromine atom (δ ~2.5–3.0 ppm for adjacent CH₂).
- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) to assess purity (>97% as per industrial standards ).
- Melting/Boiling Points : Compare experimental values (e.g., bp ~143–144°C for analogous brominated compounds ) with literature data to confirm identity.
Q. What safety protocols are critical when handling this acyl chloride?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- First Aid : Immediate washing with water for skin contact and artificial respiration if inhaled, as per OSHA HazCom 2012 guidelines .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. Analyze LUMO localization to predict reactivity toward amines or alcohols. Compare activation energies for different leaving groups (Br⁻ vs. Cl⁻) to optimize reaction pathways .
Q. How should researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use SHELX software for structure refinement. For ambiguous electron density maps:
- Apply twin refinement if data suggests twinning (common in brominated compounds).
- Validate hydrogen bonding and van der Waals interactions against Cambridge Structural Database (CSD) entries. Iterative refinement cycles (20+ iterations) improve R-factor convergence .
Q. What strategies mitigate side reactions (e.g., elimination or rearrangement) during derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
